(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as amines and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to achieve efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride has a wide range of scientific research applications, including:
Biology: It is used in biological studies to investigate the effects of difluoroethyl groups on biological activity and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity for target molecules . This modulation can lead to improved pharmacokinetic properties and therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group but differ in their overall structure and functional groups.
1,1-Difluoroalkanes: These compounds contain the difluoroalkyl group and are used in various chemical and industrial applications.
Uniqueness
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride is unique due to its specific combination of the difluoroethyl group with an amino-propanamide backbone. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications in medicinal chemistry and beyond.
Eigenschaften
Molekularformel |
C5H11ClF2N2O |
---|---|
Molekulargewicht |
188.60 g/mol |
IUPAC-Name |
2-amino-N-(2,2-difluoroethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H10F2N2O.ClH/c1-3(8)5(10)9-2-4(6)7;/h3-4H,2,8H2,1H3,(H,9,10);1H |
InChI-Schlüssel |
IFTAWOJHJSFBDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.